4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
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Description
The compound “4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a pyrimidine ring, which is a key component of nucleic acids . The compound also contains a piperazine ring, which is often found in psychiatric drugs .
Mechanism of Action
Target of Action
The primary target of the compound “4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine” is an enzyme called dihydroorotate dehydrogenase (DHODH) . DHODH is involved in the production of pyrimidine, a compound that organisms need to make DNA .
Mode of Action
The compound interferes with the production of pyrimidine by blocking DHODH . This interaction prevents the enzyme from producing pyrimidine .
Biochemical Pathways
By blocking DHODH, the compound disrupts the pyrimidine synthesis pathway . This pathway is crucial for the production of DNA. Without pyrimidine, organisms cannot synthesize DNA, which is necessary for cell division and growth .
Result of Action
The result of the compound’s action is the inhibition of cell growth and multiplication . By preventing the production of pyrimidine, the compound stops DNA synthesis, thereby halting cell division . This effect is particularly useful in treating conditions caused by rapidly dividing cells, such as cancer or certain types of infections .
Properties
IUPAC Name |
4-[4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O/c17-13-11-18-12-20-15(13)23-5-3-22(4-6-23)14-1-2-19-16(21-14)24-7-9-25-10-8-24/h1-2,11-12H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZCQXGGWMKWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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